(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is an organic compound that features a furan ring, a quinoline derivative, and an acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the quinoline derivative: The quinoline ring system can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Formation of the acrylamide moiety: This can be done by reacting acryloyl chloride with an amine group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted quinolines
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide typically involves interaction with specific molecular targets such as enzymes or receptors. The furan and quinoline moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide: can be compared to other acrylamide derivatives and quinoline-based compounds.
Unique Features: The combination of a furan ring, a quinoline derivative, and an acrylamide moiety is relatively unique and may confer specific biological activities not seen in other compounds.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(5-1-11-7-8-21-10-11)17-13-3-4-14-12(9-13)2-6-16(20)18-14/h1,3-5,7-10H,2,6H2,(H,17,19)(H,18,20)/b5-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUTZHRRKQQGQY-ORCRQEGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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